PEG6-(CH2CO2t-Butyl)2

Description

BenchChem offers high-quality PEG6-(CH2CO2t-Butyl)2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PEG6-(CH2CO2t-Butyl)2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O10/c1-21(2,3)31-19(23)17-29-15-13-27-11-9-25-7-8-26-10-12-28-14-16-30-18-20(24)32-22(4,5)6/h7-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLKHLOTTZARIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PEG6-(CH2CO2t-Butyl)2 chemical structure and properties

This technical guide details the chemical structure, physicochemical properties, and experimental utility of PEG6-(CH2CO2t-Butyl)2 (CAS 211746-79-1).[1]

Architecture, Reactivity, and Applications in Bioconjugation[1]

Executive Summary

PEG6-(CH2CO2t-Butyl)2 is a high-purity, homobifunctional polyethylene glycol (PEG) derivative used primarily as a linker precursor in the development of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).[1][2] Chemically, it is the bis-tert-butyl ester of a PEG diacid.[1] It serves as a "masked" hydrophilic spacer; the tert-butyl groups render the molecule lipophilic and soluble in organic solvents during synthesis, while their removal (acidolysis) reveals a water-soluble dicarboxylic acid capable of crosslinking two amine-containing pharmacophores.[1]

Critical Note on Nomenclature: While commercially labeled as "PEG6" (referring to the six ether oxygen atoms in the backbone), the structural core is derived from pentaethylene glycol (

Chemical Identity & Architecture

| Property | Specification |

| Common Name | PEG6-(CH2CO2t-Butyl)2 |

| IUPAC Name | Di-tert-butyl 3,6,9,12,15,18-hexaoxaicosanedioate |

| CAS Number | 211746-79-1 |

| Molecular Formula | |

| Molecular Weight | 466.56 g/mol |

| Core Structure | Pentaethylene glycol ( |

| Functional Groups | 2 |

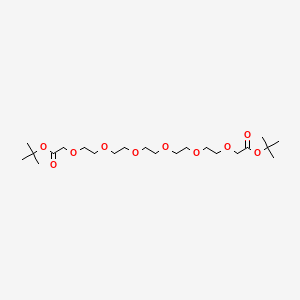

Structural Visualization

The following diagram illustrates the linear connectivity of the molecule, highlighting the acid-labile tert-butyl caps and the hydrophilic PEG core.[1]

Caption: Schematic connectivity of PEG6-(CH2CO2t-Butyl)2 showing the central hydrophilic ether core flanked by hydrolyzable hydrophobic protecting groups.[1]

Physicochemical Properties[1]

-

Appearance: Colorless to pale yellow oil or low-melting solid.[1]

-

Solubility:

-

Stability:

-

Acid Sensitivity: High.[1] The tert-butyl esters cleave rapidly in the presence of Trifluoroacetic acid (TFA) or HCl to yield the dicarboxylic acid.[1]

-

Base Stability: Moderate.[1] Stable to mild bases (e.g., DIPEA, bicarbonate) used in coupling reactions, but susceptible to saponification under strong basic conditions (NaOH/LiOH).[1]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

-

Synthetic Utility & Reactivity Profile[1]

The primary utility of PEG6-(CH2CO2t-Butyl)2 lies in its orthogonal protection .[1] It allows researchers to handle a lipophilic precursor during purification steps (silica chromatography) before converting it to the active hydrophilic linker.[1]

Mechanism of Activation (Deprotection)

The tert-butyl ester is cleaved via an acid-catalyzed elimination mechanism (E1), releasing isobutylene gas and generating the free carboxylic acid.[1]

Reaction Pathway:

-

Protonation: Acid (TFA) protonates the carbonyl oxygen.[1]

-

Elimination: The tert-butyl cation leaves, forming the carboxylic acid.[1]

-

Scavenging: The tert-butyl cation eliminates a proton to form isobutylene (gas) or is trapped by silanes (e.g., TIS) to prevent re-alkylation.[1]

Workflow Visualization

Caption: Synthetic workflow from the protected t-butyl ester precursor to the final bioconjugate via acid-mediated deprotection and amide coupling.

Experimental Protocols

Protocol A: Deprotection (t-Butyl Ester Cleavage)

Use this protocol to generate the reactive dicarboxylic acid form.[1]

-

Dissolution: Dissolve 100 mg (0.21 mmol) of PEG6-(CH2CO2t-Butyl)2 in 2 mL of Dichloromethane (DCM).

-

Acid Addition: Slowly add 2 mL of Trifluoroacetic acid (TFA). Optional: Add 50 µL Triisopropylsilane (TIS) as a cation scavenger.[1]

-

Incubation: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of the high Rf spot) or LC-MS (Shift from MW 466

354).[1] -

Work-up:

Protocol B: One-Pot Activation & Coupling (General)

For conjugation to an amine-containing ligand (R-NH2).[1]

-

Activation: Dissolve the crude PEG6-diacid (from Protocol A) in anhydrous DMF.

-

Reagents: Add 2.2 equivalents of HATU and 5 equivalents of DIPEA. Stir for 15 minutes to form the activated ester.

-

Coupling: Add 2.0–2.2 equivalents of the target amine (Ligand-NH2).[1]

-

Reaction: Stir at Room Temperature for 4–16 hours.

-

Purification: Purify the final conjugate via preparative HPLC (Reverse Phase C18).

Applications in Drug Development[1]

-

PROTAC Linker Design:

-

Spatial Control: The PEG backbone provides a specific distance (~20–25 Å extended length) between the E3 ligase ligand and the Target Protein ligand.[1]

-

Solubility Enhancement: The hydrophilic ether oxygens offset the hydrophobicity of complex warheads, improving the oral bioavailability and formulation properties of the final degrader.[1]

-

-

ADC Spacers:

-

Used as a spacer between the cytotoxic payload and the antibody attachment site to reduce aggregation and improve plasma stability.[1]

-

References

-

BroadPharm. PEG Linkers and Reagents: Bis-PEG6-acid & Derivatives.[1] Retrieved from BroadPharm Catalog.[1] Link

-

ChemScene. Product Data: Di-tert-Butyl 3,6,9,12,15,18-hexaoxaicosanedioate (CAS 211746-79-1).[1][3]Link[1]

-

PubChem. Compound Summary: Peg6-(CH2CO2H)2 (Acid Form).[1] National Library of Medicine.[1] Link

-

BenchChem. Application Note: Deprotection of t-Butyl Esters in PEG Linkers.Link[1]

Sources

Solubility of Bis-tert-butyl PEG6 Diacetate in Organic Solvents: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Executive Summary

Bis-tert-butyl PEG6 diacetate is a discrete polyethylene glycol (PEG) derivative increasingly utilized as a linker in the development of sophisticated bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). The precise control over its solubility is paramount for consistent performance in synthetic protocols, purification processes, and formulation strategies. This guide provides a comprehensive analysis of the molecular characteristics governing the solubility of Bis-tert-butyl PEG6 diacetate. While specific quantitative solubility data is not widely published, this document synthesizes foundational chemical principles to predict its solubility profile across a range of common organic solvents. Furthermore, a detailed, self-validating experimental protocol for the empirical determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific applications.

Deconstructing the Molecular Architecture: A Solubility Perspective

The solubility behavior of Bis-tert-butyl PEG6 diacetate is best understood by dissecting its structure into three key functional domains: the PEG6 core, the terminal diacetate groups, and the bis-tert-butyl ester moieties. The interplay between these components dictates the compound's overall polarity and its interaction with various solvent systems.

-

The Hydrophilic Engine: Polyethylene Glycol (PEG6) Core The backbone of the molecule consists of six repeating ethylene glycol units. The ether oxygens in this chain are capable of forming hydrogen bonds with protic solvents and strong dipole-dipole interactions with polar aprotic solvents. Generally, PEGs are known for their solubility in water and a variety of organic solvents, including dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[1][]. As the molecular weight of the PEG chain increases, its solubility in many organic solvents tends to decrease[][3]. The relatively short PEG6 chain in this molecule contributes significant flexibility and a hydrophilic character.

-

The Lipophilic Caps: Bis-tert-butyl Groups The terminal tert-butyl groups are bulky, nonpolar hydrocarbon moieties. These groups significantly increase the molecule's lipophilicity and introduce steric hindrance[4]. The incorporation of tert-butyl groups into larger molecules is a common strategy to enhance solubility in nonpolar organic solvents by disrupting intermolecular aggregation that can lead to precipitation[5][6]. This feature is critical for ensuring homogeneity in organic reaction media.

-

The Modulating Linkers: Diacetate Esters The acetate ester groups serve as covalent links between the PEG core and the tert-butyl caps. While acetate salts are generally water-soluble, acetate esters of organic molecules tend to exhibit good solubility in a range of organic solvents, such as ethanol and acetone[7][8]. They contribute a moderate degree of polarity to the termini of the molecule.

The combination of a flexible, hydrophilic PEG core and bulky, lipophilic end-groups renders Bis-tert-butyl PEG6 diacetate an amphiphilic molecule. This dual nature predicts its broad solubility across a spectrum of solvent polarities but suggests it will be most soluble in solvents that can effectively solvate both its polar and nonpolar regions.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile for Bis-tert-butyl PEG6 diacetate can be predicted. This table serves as a starting point for solvent selection in experimental design.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents effectively solvate the polar PEG backbone through strong dipole-dipole interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | These solvents are capable of solvating both the PEG chain and the nonpolar tert-butyl groups effectively. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Soluble | THF and Dioxane are good general solvents for PEG derivatives and can accommodate the lipophilic end-groups[3]. |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble | The principle of "like dissolves like" suggests good compatibility with the molecule's own acetate functionalities. |

| Alcohols | Methanol, Ethanol | Soluble to Moderately Soluble | While PEGs are soluble in alcohols, the bulky, nonpolar tert-butyl groups may slightly reduce overall solubility compared to unsubstituted PEGs[1][9]. |

| Aromatic Hydrocarbons | Toluene | Moderately to Slightly Soluble | Toluene will primarily solvate the tert-butyl groups. Solubility of the PEG core is limited but can be enhanced by increasing the temperature[1]. |

| Nonpolar Hydrocarbons | Hexane, Heptane | Insoluble to Sparingly Soluble | These solvents are unable to effectively solvate the polar PEG6 backbone, leading to poor overall solubility[3]. |

| Aqueous | Water, PBS Buffer | Insoluble | The large, hydrophobic bis-tert-butyl diacetate end-groups dominate the molecule's character, rendering it insoluble in aqueous media despite the hydrophilic PEG core. |

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to precise quantification, the following self-validating protocol based on the widely accepted shake-flask method is recommended[10]. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

Bis-tert-butyl PEG6 diacetate

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg precision)

-

2 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of handling solvent vials

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm PTFE, solvent-compatible)

-

Quantification instrument (e.g., HPLC-CAD/ELSD, GC-MS, or high-precision gravimetric analysis setup)

Step-by-Step Methodology

-

Preparation of Supersaturated Slurry:

-

Action: Add an excess amount of Bis-tert-butyl PEG6 diacetate (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium.

-

Rationale: Starting with an excess of solid ensures that the solvent becomes fully saturated, which is the definition of thermodynamic solubility.

-

-

Solvent Addition:

-

Action: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial. Securely fasten the cap.

-

Rationale: Accurate volume addition is critical for the final concentration calculation.

-

-

Equilibration:

-

Action: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm) for 24-48 hours.

-

Rationale: This step allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A 24-48 hour period is typically sufficient for most compounds. The constant temperature is crucial as solubility is temperature-dependent[5].

-

-

Phase Separation:

-

Action: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.

-

Rationale: Centrifugation pellets the excess, undissolved solid, allowing for the clear supernatant (the saturated solution) to be sampled without disturbing the solid phase.

-

-

Sample Collection and Filtration:

-

Action: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed collection vial.

-

Rationale: Filtration is a critical, self-validating step that removes any microscopic, undissolved particulates that could artificially inflate the measured solubility[3].

-

-

Quantification:

-

Gravimetric Method (Preferred for high concentrations):

-

Action: Accurately weigh the filtered solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dried solute is achieved.

-

Calculation: Solubility (mg/mL) = (Mass of dried solute) / (Volume of solvent in the aliquot).

-

-

Chromatographic Method (e.g., HPLC):

-

Action: Make a precise, large dilution of the filtered supernatant with a suitable solvent. Analyze the diluted sample using a pre-established calibration curve for Bis-tert-butyl PEG6 diacetate.

-

Calculation: Solubility (mg/mL) = (Concentration from HPLC) x (Dilution Factor).

-

Rationale: This method is highly sensitive and ideal for lower solubilities. It provides an orthogonal validation of the gravimetric result.

-

-

The workflow for this protocol is visualized in the diagram below.

Caption: Workflow for determining thermodynamic solubility.

Conclusion

Bis-tert-butyl PEG6 diacetate possesses an amphiphilic structure that predicts broad solubility in many common organic solvents, particularly polar aprotic and chlorinated solvents, with limited to no solubility in highly nonpolar or aqueous media. This guide provides a robust theoretical framework for understanding its behavior based on its constituent chemical moieties. For drug development professionals requiring precise data, the detailed shake-flask protocol outlined herein offers a reliable and self-validating method to empirically determine the solubility of this critical linker molecule, ensuring reproducibility and success in synthesis, purification, and formulation.

References

-

Shochem. (2025). What are the solubility characteristics of different PEG derivatives? Shochem Blog. 9

-

Bhalani, D. V., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, ACS Publications. 11

-

Solubility of Things. tert-Butylbenzene. 5

-

Creative PEGWorks®. General Technical Information – Creative PEGWorks® Linear PEG Products. 1

-

University of Colorado Boulder. EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS. Department of Chemistry and Biochemistry. 12

-

BenchChem. (2025). Solubility of m-PEG7-CH2-OH in aqueous and organic solvents. 3

-

BOC Sciences. Introduction of Polyethylene Glycol (PEG).

-

Quora. (2015). Why is the solubility of t-Bu better than n-Bu and i-Bu in Butanol?13

-

NCSU Libraries. 10. Solubility parameters of polymers. 14

-

Sigma-Aldrich. Polyethylene Glycol (PEGs and PEOs). 15

-

BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds. 10

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. 16

-

Wang, D., et al. (2017). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. RSC Publishing. 6

-

Oreate AI. (2026). Understanding Acetate Solubility: A Closer Look. 7

-

De Meo, C. (2001). The Solubility Rules: Why Are All Acetates Soluble? Journal of Chemical Education. 17

-

Wikipedia. Butyl group. 4

-

Gavara, R., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, ACS Publications. 18

-

Angelo State University. Experiment 4: Solubility of a Salt. 19

-

Pavan, M., et al. (2017). Cellulose acetate as a convenient intermediate for the preparation of 5-acetoxymethylfurfural from biomass. RSC Publishing. 8

Sources

- 1. creativepegworks.com [creativepegworks.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Butyl group - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Acetate Solubility: A Closer Look - Oreate AI Blog [oreateai.com]

- 8. Cellulose acetate as a convenient intermediate for the preparation of 5-acetoxymethylfurfural from biomass - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00975E [pubs.rsc.org]

- 9. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. quora.com [quora.com]

- 14. Solubility parameters of polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. 聚乙二醇(PEG和PEO) [sigmaaldrich.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. webs.anokaramsey.edu [webs.anokaramsey.edu]

Methodological & Application

Protocol for deprotecting PEG6-(CH2CO2t-Butyl)2 with TFA

Application Note & Protocol

Topic: Protocol for Deprotecting PEG6-(CH2CO2t-Butyl)2 with Trifluoroacetic Acid (TFA)

For Internal Use and Distribution to Collaborators

Introduction: The Critical Role of Deprotection in Advanced Bioconjugate Development

In the fields of drug delivery, bioconjugation, and materials science, polyethylene glycol (PEG) linkers are indispensable for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] The synthetic utility of these linkers often relies on the temporary masking of terminal functional groups, such as carboxylic acids, to prevent unwanted reactions during multi-step syntheses. The tert-butyl (t-butyl) ester is a favored protecting group for carboxylic acids within PEG linkers due to its high stability under a wide range of chemical conditions and its clean, efficient removal under strong acidic conditions.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of t-butyl esters from a PEGylated substrate, specifically PEG6-(CH2CO2t-Butyl)2, using trifluoroacetic acid (TFA). As a Senior Application Scientist, my objective is to provide not just a procedural checklist, but a detailed protocol grounded in mechanistic understanding and field-proven insights to ensure reliable and reproducible outcomes.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Deprotection

The cleavage of a t-butyl ester by TFA is a classic example of an acid-catalyzed elimination reaction, specifically a unimolecular cleavage (AAL1 mechanism). The process is highly efficient due to the exceptional stability of the resulting tert-butyl carbocation.

The key steps are as follows:

-

Protonation: The process begins with the protonation of the ester's carbonyl oxygen by the strong acid, TFA. This step increases the electrophilicity of the carbonyl carbon.[1]

-

Carbocation Formation: The C-O bond between the acyl group and the tert-butyl group cleaves, leading to the formation of the desired carboxylic acid and a highly stable tertiary carbocation (the t-butyl cation).[1][3]

-

Fate of the Carbocation: The t-butyl cation is subsequently neutralized. It can be deprotonated by the trifluoroacetate anion to form isobutylene, a volatile gas, or it can be trapped by nucleophilic "scavenger" molecules added to the reaction mixture.[1][4][5] In the absence of scavengers, this reactive carbocation can lead to unwanted side reactions.[1][6]

Caption: Mechanism of TFA-mediated t-butyl ester deprotection.

The Role of Scavengers: Preventing Unwanted Side Reactions

The primary challenge in TFA-mediated deprotection is managing the reactivity of the generated t-butyl carbocation. This potent electrophile can alkylate any nucleophilic species present, which is a significant concern when working with complex molecules containing residues like tryptophan, methionine, or cysteine.[1][7][8][9][10] To mitigate these side reactions, scavengers are added to the reaction mixture to trap the t-butyl cation.[1][11]

While PEG6-(CH2CO2t-Butyl)2 itself lacks highly nucleophilic functional groups, the use of scavengers is a good laboratory practice, especially if this protocol is adapted for more complex substrates.

| Scavenger | Concentration (% v/v) | Purpose |

| Water (H₂O) | 2.5 - 5 | Acts as a proton source and can quench the t-butyl cation to form t-butanol.[6] |

| Triisopropylsilane (TIS) | 2.5 - 5 | A highly effective carbocation scavenger, reducing it to isobutane.[6] |

| Thioanisole | 2.5 - 5 | Particularly useful for protecting tryptophan and methionine residues from alkylation.[6] |

| 1,2-Ethanedithiol (EDT) | 2.5 | A good scavenger that also aids in the removal of trityl groups from cysteine.[6][10] |

For the deprotection of PEG6-(CH2CO2t-Butyl)2, a simple scavenger cocktail of TFA/H₂O/TIS is generally sufficient.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for the deprotection of PEG6-(CH2CO2t-Butyl)2.

Materials & Equipment

-

Reagents:

-

PEG6-(CH2CO2t-Butyl)2

-

Trifluoroacetic acid (TFA), reagent grade (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional, but recommended)

-

Toluene (for co-evaporation)

-

Diethyl ether, cold

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon supply (optional)

-

Rotary evaporator

-

High-vacuum pump

-

Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Substrate Concentration | 0.1 - 0.5 M in DCM | Balances reaction rate and solubility.[11] |

| TFA Concentration | 20% - 50% (v/v) in DCM | A 1:1 mixture of TFA:DCM is effective for most substrates.[11][12][13][14] |

| Temperature | 0 °C to Room Temperature | The reaction is initiated at 0 °C to control any exotherm, then allowed to warm.[11] |

| Reaction Time | 2 - 5 hours | Progress should be monitored by TLC or LC-MS.[12][13] |

| Scavengers | 2.5% - 5% (v/v) | Prevents side-reactions, though less critical for this specific substrate.[11] |

Step-by-Step Procedure

-

Preparation: In a clean, dry round-bottom flask, dissolve the PEG6-(CH2CO2t-Butyl)2 in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[12]

-

Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to bring the temperature to 0 °C.

-

Addition of TFA: Slowly, add an equal volume of TFA to the stirred solution (to achieve a 1:1 v/v mixture).[12][13] If using a scavenger like TIS, it should be added to the TFA before addition to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and continue to stir. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 2-5 hours).[12][13]

-

Work-up:

-

Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.[12][13]

-

To ensure complete removal of residual TFA, perform co-evaporation by adding toluene to the residue and evaporating again. Repeat this step 2-3 times.[11]

-

-

Isolation: The resulting residue is the crude PEG6-(CH2CO2H)2, likely as an oily or waxy solid. For many applications, this crude product can be used directly after thorough drying under high vacuum.[12]

-

Purification (Optional): If higher purity is required, the product can be purified by precipitation from a minimal amount of DCM into cold diethyl ether, followed by centrifugation or filtration.[11] Alternatively, reverse-phase HPLC can be employed.[12]

Caption: Experimental workflow for TFA deprotection.

Troubleshooting and Best Practices

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time. 2. Low TFA concentration. 3. Presence of water in reagents. | 1. Extend the reaction time and continue monitoring. 2. Ensure a sufficient excess of TFA is used (e.g., 50% v/v). 3. Use anhydrous solvents and fresh reagents.[12] |

| Product is a viscous oil and difficult to handle | The PEG chain can result in oily or waxy products. | This is an inherent property of many PEGylated compounds. Handle with care and ensure thorough drying to remove all residual solvents.[12] |

| Difficulty removing TFA | TFA has a relatively high boiling point (72.4 °C) and can form azeotropes. | Co-evaporation with toluene is highly effective. For amine products, precipitation with cold ether is standard.[11] A basic wash can be used if the final product is stable to base and not water-soluble.[15] |

Safety Precautions

Trifluoroacetic acid is a strong, corrosive acid that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash goggles, and acid-resistant gloves (double gloving is recommended).[16][17]

-

Ventilation: All work with TFA must be conducted in a well-ventilated chemical fume hood to prevent inhalation of its corrosive vapors.[16][18][19]

-

Handling: Handle and open containers with care. Avoid contact with skin, eyes, and clothing.[19][20]

-

Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Ensure proper ventilation.[18][19]

-

First Aid:

-

Skin Contact: Immediately wash the affected area thoroughly with plenty of water for at least 15 minutes and seek medical attention.[16][18]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[16][18]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[16]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

-

Conclusion

The deprotection of t-butyl esters using TFA is a robust and fundamental transformation in the synthesis of PEGylated molecules for advanced applications. By understanding the underlying reaction mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can achieve clean and efficient conversion of PEG6-(CH2CO2t-Butyl)2 to its corresponding diacid. This protocol provides a reliable foundation for this critical synthetic step, enabling the successful development of next-generation bioconjugates and therapeutics.

References

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017, November 19). Stack Exchange. Retrieved from [Link]

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry. Retrieved from [Link]

-

STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024, April 2). Amherst College. Retrieved from [Link]

-

Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. New Jersey Department of Health. Retrieved from [Link]

-

Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. Retrieved from [Link]

- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268.

-

How to do work-up of a BOC deprotection reaction by TFA?. (2013, January 14). ResearchGate. Retrieved from [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Retrieved from [Link]

- Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(3), 642-652.

-

Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. Retrieved from [Link]

-

How can I deprotect esters using TFA?. (2015, September 23). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. amherst.edu [amherst.edu]

- 17. nj.gov [nj.gov]

- 18. fishersci.com [fishersci.com]

- 19. carlroth.com [carlroth.com]

- 20. isotope.com [isotope.com]

Application Notes & Protocols: A Comprehensive Guide to the Conjugation of PEG6 Dicarboxylic Acid to Primary Amines

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and biotechnology.[1][2][3] This process can significantly enhance the therapeutic properties of proteins, peptides, and small molecules by increasing their hydrodynamic size, which prolongs circulation half-life, improves stability, enhances solubility, and reduces immunogenicity.[1][2][4][5][6]

This guide focuses on the use of a specific, versatile linker: PEG6 dicarboxylic acid. As a homobifunctional reagent, it possesses a carboxylic acid group at both ends of a six-unit polyethylene glycol chain. This structure allows for the crosslinking of two different amine-containing molecules or the modification of surfaces. The most prevalent application involves coupling these carboxyl groups to primary amines (e.g., the ε-amine of lysine residues in proteins) to form stable amide bonds.[2][7]

This document provides a detailed exploration of the underlying chemistry, a robust step-by-step protocol, and expert insights into process optimization and characterization for the successful conjugation of PEG6 dicarboxylic acid to amine-containing molecules.

The Chemistry: Carbodiimide-Mediated Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under physiological conditions.[8] Therefore, the carboxyl groups must first be "activated." The most common and effective method for this in bioconjugation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[9][10][11]

The process is a two-stage reaction:

-

Activation Stage : EDC reacts with the carboxyl group of the PEG6 dicarboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[9][11][12][13] This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid.[12]

-

Stabilization & Coupling Stage : To improve efficiency, NHS is included in the activation step. NHS rapidly reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester.[9][10][14] This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with primary amines on the target molecule to form a stable, covalent amide bond, releasing NHS.[15]

Visualizing the Reaction Pathway

The following diagram illustrates the chemical transformation from a carboxylic acid and an amine to a stable amide conjugate.

Caption: EDC/NHS chemistry for amide bond formation.

Experimental Protocol

This protocol provides a general framework for conjugating PEG6 dicarboxylic acid to an amine-containing protein. Optimization is often necessary to account for the unique properties of the target molecule.

Materials and Reagents

| Reagent | Recommended Purity | Storage Conditions | Notes |

| PEG6 Dicarboxylic Acid | ≥95% | -20°C, desiccated | Allow to warm to room temperature before opening.[16][17] |

| Amine-Containing Molecule (e.g., Protein) | High Purity | As per manufacturer | Buffer should be free of primary amines (e.g., Tris, Glycine).[17][18] |

| EDC (EDAC) Hydrochloride | ≥98% | -20°C, desiccated | Highly hygroscopic. Prepare solutions immediately before use.[12] |

| N-hydroxysuccinimide (NHS) or Sulfo-NHS | ≥98% | 4°C to -20°C, desiccated | Sulfo-NHS is recommended for fully aqueous reactions. |

| Activation Buffer | Molecular Biology Grade | 4°C | 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0.[19][20][21] |

| Coupling Buffer | Molecular Biology Grade | 4°C | 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[18][20] |

| Quenching Buffer | Reagent Grade | Room Temperature | 1 M Tris-HCl, pH 8.5; or 1 M Glycine, or 1 M Hydroxylamine. |

| Solvent (for PEG) | Anhydrous | Room Temperature | DMF or DMSO if needed to prepare a stock solution.[17][22] |

| Purification System | N/A | N/A | Size-Exclusion or Ion-Exchange Chromatography columns. |

Step-by-Step Methodology

Part 1: Preparation of Reagents

-

Prepare Buffers : Prepare Activation Buffer (MES) and Coupling Buffer (PBS). Ensure the pH is accurately adjusted. Filter sterilize if necessary and degas before use.

-

Prepare Amine-Molecule Solution : Dissolve or dilute your amine-containing molecule in the Coupling Buffer to a final concentration of 1-10 mg/mL. If the storage buffer of your molecule contains primary amines (like Tris), it must be exchanged for the Coupling Buffer via dialysis or a desalting column.

-

Prepare PEG6 Dicarboxylic Acid Solution :

-

Allow the vial of PEG6 dicarboxylic acid to equilibrate to room temperature before opening to prevent moisture condensation.[16][22]

-

Weigh the required amount quickly and dissolve it in Activation Buffer to the desired concentration (e.g., 10-20 mM). If solubility is an issue, a concentrated stock can be made in anhydrous DMSO and added to the buffer (final DMSO concentration should typically be <10%).

-

Part 2: Activation of PEG6 Dicarboxylic Acid

The activation reaction is most efficient at a pH between 4.5 and 7.2.[19][23] Using MES buffer at pH 5.0-6.0 minimizes hydrolysis of EDC and optimizes the formation of the NHS ester.[14][21]

-

Prepare EDC/NHS Solution : Immediately before use, weigh out EDC and NHS. Dissolve them in Activation Buffer. It is critical to use fresh solutions as EDC is moisture-sensitive and hydrolyzes quickly.[20]

-

Initiate Activation : In a reaction tube, combine the PEG6 dicarboxylic acid solution with the freshly prepared EDC/NHS solution.

-

Stoichiometry : Use a molar excess of EDC and NHS over the carboxyl groups on the PEG. A good starting point is a 1.2 to 1.5-fold molar excess of both EDC and NHS relative to each carboxyl group.[15]

-

Example Calculation: For 1 µmol of PEG6 dicarboxylic acid (which has 2 µmol of carboxyl groups), add 2.4-3.0 µmol of EDC and 2.4-3.0 µmol of NHS.

-

-

Incubate : Allow the activation reaction to proceed for 15-30 minutes at room temperature.[15][19]

Part 3: Conjugation to the Amine-Containing Molecule

The reaction of the NHS-ester with the primary amine is most efficient at a pH between 7.0 and 8.5.[18]

-

Combine Reactants : Immediately add the activated PEG-NHS ester solution to your amine-containing molecule solution.

-

Stoichiometry : The optimal molar ratio of PEG to the amine molecule is highly dependent on the number of available amines on the target and the desired degree of PEGylation. A common starting point is a 5- to 50-fold molar excess of the PEG reagent.[18][24] It is highly recommended to perform small-scale optimization reactions with varying ratios.

-

-

Adjust pH (if necessary) : The addition of the acidic activation mixture may lower the pH. Ensure the final pH of the conjugation reaction mixture is between 7.2 and 8.0.

-

Incubate : Let the conjugation reaction proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9][19] Reaction time is a key parameter to optimize.

Part 4: Quenching the Reaction

-

Stop the Reaction : Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 50 µL of 1M Tris to a 1 mL reaction).[19]

-

Incubate : Allow the quenching reaction to proceed for 30 minutes at room temperature. This step deactivates any unreacted PEG-NHS esters by reacting them with the small amine-containing quenching agent, preventing unintended modifications.[9][20]

Part 5: Purification of the PEGylated Conjugate

Purification is essential to remove excess PEG, unreacted starting materials, and reaction byproducts.[]

-

Select Method : The choice of purification method depends on the size and properties of the conjugate.

-

Size-Exclusion Chromatography (SEC) : This is the most common method for purifying PEGylated proteins. It effectively separates the larger PEG-protein conjugate from smaller molecules like unreacted PEG, EDC/NHS byproducts, and quenching reagents.[][26]

-

Ion-Exchange Chromatography (IEX) : PEGylation often shields surface charges on a protein, altering its isoelectric point.[] This change in charge can be exploited by IEX to separate un-PEGylated, mono-PEGylated, and multi-PEGylated species.[][26]

-

Reverse-Phase HPLC (RP-HPLC) : A powerful technique for purifying smaller conjugates or for analytical assessment, separating components based on hydrophobicity.[27]

-

-

Perform Purification : Equilibrate the chosen column with a suitable buffer (e.g., PBS). Load the quenched reaction mixture and collect fractions.

-

Analyze Fractions : Analyze the collected fractions using methods described in the Characterization section below to identify those containing the purified conjugate.

-

Buffer Exchange & Concentrate : Pool the desired fractions and concentrate them using an appropriate centrifugal filter device. This step also allows for exchanging the conjugate into a suitable long-term storage buffer.

Visualizing the Experimental Workflow

Caption: General workflow for PEG dicarboxylic acid conjugation.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No PEGylation Yield | Inactive Reagents : EDC/NHS are hydrolyzed due to improper storage or handling.[18][24] | Use fresh or properly stored reagents.[18] Always allow vials to warm to room temperature before opening.[16][28] |

| Incorrect pH : Suboptimal pH for activation or coupling steps.[18] | Verify the pH of your buffers. Use MES (pH 5-6) for activation and PBS (pH 7.2-8.0) for coupling.[18][19] | |

| Interfering Buffer Components : Presence of primary amines (Tris, glycine) in the amine-molecule solution.[18] | Perform buffer exchange into an amine-free buffer like PBS or HEPES before starting the reaction. | |

| Suboptimal Molar Ratios : Insufficient excess of PEG or activation reagents.[18][24] | Perform a titration experiment, varying the molar excess of PEG-to-amine (e.g., 5x, 10x, 20x, 50x). | |

| Protein Aggregation | High Protein Concentration : Can lead to intermolecular cross-linking.[24] | Reduce the concentration of the protein in the reaction mixture. |

| Suboptimal Buffer Conditions : pH is too close to the protein's isoelectric point (pI). | Screen different buffer systems to maintain protein stability.[24] | |

| Bifunctional Crosslinking : The dicarboxylic PEG links two separate protein molecules. | Lower the PEG-to-protein molar ratio. Adjust protein concentration. | |

| Multiple PEGylated Species | Multiple Reactive Sites : Target molecule has several accessible primary amines. | This is expected for many proteins. To favor mono-PEGylation, reduce the PEG-to-protein ratio and shorten the reaction time.[24] IEX can be used to separate different species.[] |

Characterization of the Final Conjugate

Verifying the success and quality of the conjugation is a critical final step.[4][26]

-

SDS-PAGE (for proteins) : A simple and rapid method to visualize the results. Successful PEGylation will result in a distinct band shift, showing an increase in the apparent molecular weight of the protein. The "smearing" of the band can indicate heterogeneity in the number of attached PEG chains.

-

Size-Exclusion Chromatography (SEC) : An analytical SEC run can resolve the PEGylated conjugate from the unreacted protein and other species, providing information on purity and the extent of aggregation.[26]

-

Mass Spectrometry (MS) : This is the most definitive technique. ESI-TOF or MALDI-TOF MS can provide the precise molecular weight of the conjugate, confirming the covalent attachment and allowing for the determination of the number of PEG chains attached per molecule (the degree of PEGylation).[4][29]

-

Activity Assay : It is crucial to perform a functional assay to confirm that the biological activity of the amine-containing molecule (e.g., enzyme activity, binding affinity) is retained after PEGylation.[24]

References

-

Wang, Y. et al. (2008). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, ACS Publications. Available at: [Link]

-

Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Mod Chem appl. Available at: [Link]

-

JenKem Technology. (2022). PEG Storage and Handling Conditions. Available at: [Link]

-

Wyatt Technology. (2010). Characterizing PEGylated Proteins by MALS-UV-RI Detection. LCGC International. Available at: [Link]

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]

-

Nanda, S. et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(42), 5768-5771. Available at: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

Master Organic Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

-

ResearchGate. (2017). Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs?. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Organic Chemistry - EDC Coupling Mechanism. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). PEGylation. Available at: [Link]

-

Agilent. (n.d.). Polyethylene glycol Standard_EUEnglish. Available at: [Link]

-

Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Instructions for the use of PEG Acid. Available at: [Link]

-

Liu, Y. et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Journal of The Electrochemical Society, 160(4), H228-H233. Available at: [Link]

-

Kubota, K. et al. (2021). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. Chemical Science, 12(45), 15068-15074. Available at: [Link]

-

Mishra, P. et al. (2019). Protein PEGylation for cancer therapy: bench to bedside. Drug Discovery Today, 24(11), 2167-2178. Available at: [Link]

-

Langer, E. S. (2013). PEGylation of Biologics. BioProcess International. Available at: [Link]

Sources

- 1. PEGylation - Wikipedia [en.wikipedia.org]

- 2. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. bioprocessintl.com [bioprocessintl.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. electrochemsci.org [electrochemsci.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. creativepegworks.com [creativepegworks.com]

- 17. confluore.com [confluore.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 21. researchgate.net [researchgate.net]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. broadpharm.com [broadpharm.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 29. pubs.acs.org [pubs.acs.org]

Application Note & Protocols: High-Efficiency Conversion of a t-Butyl Protected PEG6 Linker to its Amine-Reactive Bis-NHS Ester

Abstract

Polyethylene glycol (PEG) linkers are fundamental tools in drug development and bioconjugation, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules.[1][2] This guide provides a comprehensive, two-step methodology for the transformation of the carboxyl-protected precursor, PEG6-(CH2CO2t-Butyl)2, into a highly reactive, homobifunctional Bis-N-hydroxysuccinimide (NHS) ester crosslinker. The protocols herein are designed for researchers and scientists, offering detailed, step-by-step instructions grounded in established chemical principles. The first stage involves the efficient, acid-catalyzed deprotection of the t-butyl esters using trifluoroacetic acid (TFA) to yield the free dicarboxylic acid. The second stage details the activation of this intermediate to its corresponding Bis-NHS ester using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide. This activated linker is then ready for efficient conjugation to primary amines on biomolecules such as proteins, peptides, or antibodies to form stable amide bonds.[3][4]

Principle of the Reaction

The conversion of the t-butyl protected PEG6 derivative to its amine-reactive form is a sequential process involving two distinct chemical transformations: deprotection followed by activation.

Step 1: Acid-Catalyzed Deprotection of t-Butyl Esters

The tert-butyl (t-butyl) ester is an excellent protecting group for carboxylic acids due to its stability under a wide range of conditions and its clean removal under strong acidic conditions.[5] The deprotection is achieved using trifluoroacetic acid (TFA), which catalyzes the cleavage of the ester bond. The mechanism begins with the protonation of the ester's carbonyl oxygen by TFA. This is followed by the cleavage of the carbon-oxygen bond, which generates the desired carboxylic acid and a stable tertiary carbocation (t-butyl cation).[1] The t-butyl cation is subsequently neutralized, often by deprotonation to form the volatile gas isobutylene, which drives the reaction to completion.[1][5]

Step 2: Carbodiimide-Mediated NHS Ester Activation

The conversion of the resulting dicarboxylic acid to a highly amine-reactive NHS ester is most commonly achieved using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).[6][7] The process involves several key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is an excellent leaving group.

-

Formation of the NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis and side reactions.[6] To improve efficiency and create a more stable activated species, N-hydroxysuccinimide (NHS) is added. NHS rapidly attacks the intermediate to form the semi-stable, amine-reactive NHS ester, releasing dicyclohexylurea (DCU) as a byproduct.[9][10]

-

Amine Reaction: The resulting NHS ester can then react efficiently with primary amines (e.g., lysine residues on a protein) at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond.[11][12][13]

The overall workflow is a robust method for preparing PEG linkers for subsequent bioconjugation applications.[14]

Diagrams of Workflow and Mechanism

Caption: Experimental workflow for the two-step conversion process.

Caption: Simplified mechanism of DCC/NHS-mediated ester activation.

Detailed Experimental Protocols

Protocol 1: Deprotection of PEG6-(CH2CO2t-Butyl)2

This protocol describes the removal of the t-butyl protecting groups to yield the dicarboxylic acid intermediate.

Materials and Reagents:

-

PEG6-(CH2CO2t-Butyl)2

-

Trifluoroacetic acid (TFA), Reagent Grade >99%[5]

-

Dichloromethane (DCM), Anhydrous >99.8%[5]

-

Diethyl Ether, Anhydrous

-

Round-bottom flask and standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Safety Precautions:

-

TFA is a strong, corrosive acid. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.[5]

-

DCM is a volatile and potentially harmful solvent. Handle it exclusively in a fume hood.[5]

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve the PEG6-(CH2CO2t-Butyl)2 starting material in anhydrous DCM. A common concentration is around 0.1 M.

-

TFA Addition: To the stirred solution, add an equal volume of TFA (e.g., a 1:1 v/v mixture of DCM:TFA).[15]

-

Reaction: Allow the reaction to stir at room temperature for 2-5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[16]

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[15][16]

-

Precipitation and Washing: To the resulting oil or residue, add cold anhydrous diethyl ether to precipitate the dicarboxylic acid product as a white solid.[16]

-

Isolation: Collect the precipitate by filtration, washing it several times with cold diethyl ether to remove any remaining impurities.

-

Drying: Dry the final product, PEG6-(CH2CO2H)2, under high vacuum to remove all residual solvents.

-

Characterization: Confirm the successful deprotection via ¹H NMR spectroscopy by observing the disappearance of the t-butyl singlet peak (typically around 1.4 ppm) and verify the molecular weight using mass spectrometry.[16]

Protocol 2: Conversion to Bis-NHS Ester Activated Linker

This protocol details the activation of the dicarboxylic acid intermediate to its final, amine-reactive Bis-NHS ester form.

Materials and Reagents:

-

PEG6-(CH2CO2H)2 (from Protocol 1)

-

N,N'-Dicyclohexylcarbodiimide (DCC), >99%

-

N-Hydroxysuccinimide (NHS), >98%[17]

-

Dichloromethane (DCM) or Dimethylformamide (DMF), Anhydrous

-

Diethyl Ether, Anhydrous

-

Round-bottom flask with a drying tube or under an inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., sintered glass funnel)

Safety Precautions:

-

DCC is a potent allergen and sensitizer. Always handle it with appropriate PPE in a well-ventilated fume hood. Avoid inhalation of the powder and skin contact.[17]

-

Anhydrous conditions are critical. Moisture will hydrolyze the NHS ester, inactivating the linker.[18][19] Ensure all glassware is oven-dried and solvents are anhydrous.

Step-by-Step Procedure:

-

Dissolution: Under an inert atmosphere (e.g., Argon), dissolve the PEG6-(CH2CO2H)2 (1 equivalent) and N-hydroxysuccinimide (NHS) (2.2-2.5 equivalents) in anhydrous DCM or DMF.[17][20]

-

DCC Addition: Cool the solution in an ice bath (0 °C). Add a solution of DCC (2.2-2.5 equivalents) in a minimal amount of anhydrous DCM/DMF dropwise.[8]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight (12-18 hours) to ensure complete reaction.[20]

-

Byproduct Removal: A white precipitate of the dicyclohexylurea (DCU) byproduct will form during the reaction.[17] Remove the DCU by filtering the reaction mixture through a sintered glass funnel or a 0.22 μm filter.[20]

-

Product Precipitation: Transfer the filtrate to a clean flask. Add cold anhydrous diethyl ether to precipitate the final PEG6-(CH2CO2-NHS)2 product.

-

Isolation and Washing: Collect the white solid by filtration and wash it thoroughly with anhydrous diethyl ether to remove any unreacted NHS or residual DCU.

-

Drying and Storage: Dry the purified Bis-NHS ester product under high vacuum. Crucially, store the final product immediately at -20°C or -80°C under an inert atmosphere and with a desiccant. [11][21]

Data Summary and Characterization

| Parameter | Protocol 1 (Deprotection) | Protocol 2 (NHS Activation) |

| Key Reagents | PEG6-(CH2CO2t-Butyl)2, TFA, DCM | PEG6-(CH2CO2H)2, DCC, NHS |

| Solvent | Dichloromethane (DCM) | Anhydrous DCM or DMF |

| Molar Ratios | N/A (TFA used in excess) | Acid:NHS:DCC ≈ 1 : 2.2 : 2.2 |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 5 hours | 12 - 18 hours |

| Workup | Evaporation, Ether Precipitation | Filtration, Ether Precipitation |

| Expected Yield | > 90% | 70 - 85% |

| Characterization | ¹H NMR, Mass Spectrometry | ¹H NMR, Mass Spectrometry, HPLC |

Characterization Notes:

-

HPLC: Purity of the final NHS ester can be assessed by reverse-phase HPLC. Due to the reactivity of the NHS ester, analysis should be performed promptly. The active ester will have a different retention time than the hydrolyzed dicarboxylic acid.

-

FT-IR: Successful formation of the NHS ester can also be confirmed by FT-IR spectroscopy, looking for characteristic carbonyl stretching frequencies of the succinimidyl ester.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield in Deprotection (Step 1) | Incomplete reaction. | Extend the reaction time and monitor by TLC/HPLC until the starting material is gone. Ensure a sufficient excess of TFA is used. |

| Product lost during workup. | Ensure precipitation with diethyl ether is done at a low temperature and that a sufficient volume of ether is used. | |

| Low or No Yield in NHS Activation (Step 2) | Presence of moisture. | This is the most common cause of failure. Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. Handle reagents quickly to minimize exposure to atmospheric moisture.[18][19][21] |

| Incomplete reaction. | Allow the reaction to proceed for the full recommended time (overnight). Ensure correct stoichiometry of NHS and DCC.[22] | |

| Degradation of DCC. | Use a fresh bottle of DCC. Old or improperly stored DCC can be hydrated and inactive. | |

| Final Product is Inactive in Conjugation Reactions | Hydrolysis of the NHS ester during storage. | The final product is highly moisture-sensitive.[11] Store it strictly at -20°C or below with a desiccant.[21] Before opening, allow the vial to equilibrate completely to room temperature to prevent condensation.[11][18] |

| Presence of primary amines in reaction buffers. | When using the linker for conjugation, ensure buffers are free of primary amines (e.g., do not use Tris or glycine buffers). Use buffers like PBS or MES.[23] |

References

- Benchchem. (2025). Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers.

- Benchchem. (2025). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.

- Benchchem. (2025).

- Benchchem. (2025). Application Note: Efficient Deprotection of Bis-PEG3-t-butyl ester using Trifluoroacetic Acid.

- Creative Proteomics. (2018). Carbodiimide Crosslinker Chemistry: EDC and DCC.

- Organic Synthesis. Acid-Amine Coupling using DCC.

- ThermoFisher Scientific.

- BroadPharm. PEG NHS ester, Amine Reactive Reagent.

- Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- The Royal Society of Chemistry. (2017). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?.

- Analytical Methods (RSC Publishing). (2015).

- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of Branched Trifunctional PEG Linkers.

- PMC. (2016). Poly(ethylene glycol)

- Precise PEG.

- Chemistry LibreTexts. (2023).

- ChemPep. Overview of PEG Linkers.

- Benchchem. (2025). Application Note and Protocol: Step-by-Step Synthesis of Folic Acid NHS Ester using DCC.

- Nanocs. NHS-PEG-NHS.

- Benchchem. (2025). Application Notes and Protocols for EDC/NHS Coupling Chemistry with Hydroxy-PEG12-acid.

- Xi'an Confluore Biological Technology Co., Ltd. PEG NHS Ester Protocol.

- Benchchem. (2025).

- Benchchem. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. NHS-PEG-NHS [nanocs.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. confluore.com [confluore.com]

Application Note & Protocols: Synthesis and Application of Heterobifunctional PEG6 Linkers in Antibody-Drug Conjugates

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[][2] The linker connecting these two moieties is a critical determinant of the ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics (PK), and payload release mechanism.[3][4] This technical guide provides an in-depth exploration of the synthesis and application of linkers incorporating a discrete hexaethylene glycol (PEG6) spacer. We detail the rationale for using PEGylation, provide validated, step-by-step protocols for synthesizing a heterobifunctional Maleimide-PEG6-Drug linker, conjugating it to a thiolated antibody, and purifying and characterizing the final ADC. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced linker technologies to create safer and more effective ADCs.

Introduction: The Central Role of the Linker in ADC Design

An ADC's efficacy hinges on a delicate balance: it must remain stable in systemic circulation to prevent premature release of its toxic payload, yet efficiently release the drug upon internalization into the target cancer cell.[][3] The linker is the lynchpin in achieving this balance. Early-generation ADCs often suffered from issues stemming from the hydrophobicity of the payload and linker, leading to aggregation, rapid clearance, and off-target toxicity.[5][6]

The incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, has emerged as a crucial strategy to overcome these limitations.[2][] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that can profoundly alter an ADC's physicochemical properties.[2][6]

The Strategic Advantage of a Discrete PEG6 Linker

While polydisperse PEG mixtures have been used, monodisperse or discrete PEGs (dPEGs) offer significant advantages in manufacturing and characterization by ensuring a homogenous final product.[6] A PEG6 linker provides a discrete chain of six ethylene glycol units, offering a well-defined and reproducible spacer. Its inclusion confers several key benefits:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are highly hydrophobic. The hydrophilic PEG6 chain acts as a "solubility reservoir," forming a hydration shell around the payload that mitigates aggregation and improves the overall solubility of the ADC in aqueous environments.[5][6][8][9]

-

Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the ADC, which reduces its rate of renal clearance and prolongs its circulation half-life.[2][][10] This extended exposure increases the probability of the ADC reaching the tumor site.

-

Reduced Immunogenicity: The flexible PEG chain can shield immunogenic epitopes on the payload or linker, reducing the risk of an undesirable immune response.[6][]

-

Optimized Drug-to-Antibody Ratio (DAR): By masking the hydrophobicity of the payload, PEG linkers enable the successful conjugation of a higher number of drug molecules per antibody (a higher DAR) without inducing aggregation, potentially leading to greater efficacy.[6][10]

ADC Synthesis Workflow Overview

The synthesis of a PEG6-linked ADC is a multi-step process that requires careful planning and execution. The general workflow involves the synthesis of a heterobifunctional drug-linker, modification of the antibody to expose reactive sites, conjugation, and finally, purification and characterization.

Figure 2: Covalent bond formation via Michael addition.

Materials:

-

Thiolated antibody from Protocol 2

-

Maleimide-PEG6-Payload from Protocol 1 (dissolved in a water-miscible organic solvent like DMSO)

-

N-acetylcysteine or Cysteine solution (to quench the reaction)

Procedure:

-

Cool the thiolated antibody solution to 4°C.

-

Dissolve the Maleimide-PEG6-Payload in a minimal amount of DMSO.

-

Add the drug-linker solution to the antibody solution with gentle stirring. A typical molar excess of drug-linker over available thiols is 1.5 to 2.0-fold. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody stability.

-

Allow the conjugation reaction to proceed at 4°C for 1-2 hours or at room temperature for 1 hour.

-

Quench the reaction by adding an excess of N-acetylcysteine. This will react with any remaining unreacted maleimide groups, preventing further conjugation or side reactions.

-

Incubate for an additional 20 minutes after quenching. The crude ADC is now ready for purification.

ADC Purification and Characterization

Purification

Purification is essential to remove unreacted drug-linker, quenching agent, and any protein aggregates. [11] Table 1: Comparison of ADC Purification Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Tangential Flow Filtration (TFF) | Size-based separation using a semi-permeable membrane. [][12] | Highly scalable, efficient for buffer exchange and removing small molecules. [] | May not efficiently remove protein aggregates. |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. [][13] | Excellent for removing aggregates and small molecules. [13] | Can be less scalable for large manufacturing processes compared to TFF. |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. []| Can separate ADC species with different DARs. | Primarily an analytical tool, but can be used for process-scale purification. [14]|

For this protocol, TFF (using an ultrafiltration/diafiltration or UF/DF process) is recommended for initial buffer exchange and removal of small molecule impurities, followed by preparative SEC to remove aggregates. []

Characterization

Characterization confirms the identity, purity, and homogeneity of the final ADC. Key Critical Quality Attributes (CQAs) include the Drug-to-Antibody Ratio (DAR), aggregate content, and amount of free drug. [11] Table 2: Key Analytical Techniques for ADC Characterization

| Parameter | Method | Principle | Expected Outcome |

|---|---|---|---|

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) [13] | Separates species based on hydrophobicity. Each conjugated drug adds hydrophobicity. | A chromatogram with distinct peaks for DAR0, DAR2, DAR4, etc. The weighted average gives the average DAR. [13][15] |

| DAR & Molecular Weight | Mass Spectrometry (MS) [15][16] | Measures the mass-to-charge ratio of the intact or reduced ADC. | Provides precise mass of different drug-loaded species, confirming DAR distribution and ADC integrity. [15] |

| Purity & Aggregation | Size Exclusion Chromatography (SEC) [13][17] | Separates molecules by size under non-denaturing conditions. | A main peak for the monomeric ADC and smaller peaks for high-molecular-weight species (aggregates). |

| Purity & Fragmentation | SDS-PAGE (reduced & non-reduced) | Separates proteins by molecular weight under denaturing conditions. | Confirms the integrity of heavy and light chains and the covalent attachment of the drug-linker. [13]|

Conclusion

The rational design of linkers is paramount to the development of successful antibody-drug conjugates. The inclusion of a discrete PEG6 moiety offers a powerful strategy to enhance the therapeutic properties of an ADC by improving its solubility, stability, and pharmacokinetic profile. [2][18]The detailed protocols herein provide a robust framework for the synthesis, conjugation, purification, and characterization of a homogenous ADC using a Maleimide-PEG6-based linker. Careful optimization of each step—particularly the antibody reduction and final purification—is critical to achieving a final product with a controlled DAR and minimal impurities, ultimately leading to a safer and more effective therapeutic.

References

-

Lu, D., et al. (2022). Current approaches for the purification of antibody-drug conjugates. PubMed. Retrieved from [Link]

-

BioProcess International. (n.d.). Scalable Purification Strategies for Antibody-Drug Conjugates: Optimizing Purity with Mixed-Mode Chromatography. Retrieved from [Link]

-

Hamamura, I., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. PMC. Retrieved from [Link]

-

An, Z., et al. (2025, January 20). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation.

-

Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. Retrieved from [Link]

-

Waters. (n.d.). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. Retrieved from [Link]

-

Agilent. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Retrieved from [Link]

-

Precise PEG. (n.d.). Maleimide PEG | Thiol Reactive PEG Linkers for Thiol Conjugation. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. Retrieved from [Link]

-

Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]

-

MolecularCloud. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]

-

Russo, A., et al. (2025, September 30). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Retrieved from [Link]

-

PubMed. (n.d.). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Retrieved from [Link]

-

Joubert, N., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Retrieved from [Link]

Sources

- 2. benchchem.com [benchchem.com]

- 3. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. labinsights.nl [labinsights.nl]

- 8. purepeg.com [purepeg.com]

- 9. researchgate.net [researchgate.net]

- 10. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]

- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]

- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioprocessintl.com [bioprocessintl.com]

- 15. waters.com [waters.com]

- 16. lcms.cz [lcms.cz]

- 17. researchgate.net [researchgate.net]

- 18. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Deprotection of t-Butyl Ester PEG6

Core Directive: The "Cation Management" Principle

As researchers, we often treat deprotection as a binary "on/off" switch.[1] However, the deprotection of a tert-butyl (t-Bu) ester is a dynamic equilibrium governed by carbocation management .

The reaction mechanism is an acid-catalyzed hydrolysis (

The Failure Mode: If

-

Re-attach to the carboxylate (microscopic reversibility), leading to "incomplete" deprotection.

-

Alkylate nucleophilic residues (e.g., PEG oxygens, though rare; or other functional groups on your payload).[1][2]

-

React with TFA to form t-butyl trifluoroacetate, a stable ester that acts as a reservoir for the cation, slowly releasing it back into the system.

Mechanism & Scavenging Logic (Visualized)

Figure 1: The Deprotection Equilibrium. Successful deprotection requires the "Trapping" pathway (Green) to be kinetically faster than the "Re-attachment" pathway (Red).

Diagnostic Q&A: Troubleshooting Specific Failures

Case 1: "My LCMS shows 40% starting material remaining after 4 hours."

Diagnosis: This is a classic Equilibrium Stall . You likely used neat TFA or TFA/DCM without sufficient scavengers. The

The Fix: Introduce a "Hydride Donor" scavenger.

-

Protocol Adjustment: Switch to Cocktail A (see Section 3).

-

Why: Triisopropylsilane (TIPS) acts as a hydride donor, reducing the

to isobutane gas. This gas escapes the vessel, driving the reaction forward by Le Chatelier's principle. Water alone is often insufficient because the resulting t-butanol stays in solution and can participate in reversibility.

Case 2: "The t-butyl group is gone, but my PEG chain looks degraded or fragmented."

Diagnosis: PEG backbone cleavage.[3]